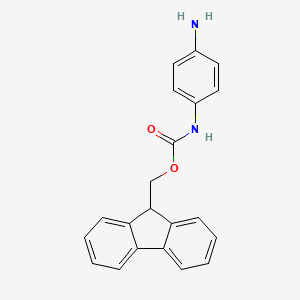

(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(4-aminophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2/c22-14-9-11-15(12-10-14)23-21(24)25-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20H,13,22H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQJHOXOLDYSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466321 | |

| Record name | (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205688-13-7 | |

| Record name | (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate, a key intermediate in various chemical and pharmaceutical applications. The synthesis involves the selective mono-N-protection of the symmetrical diamine, p-phenylenediamine, with the fluorenylmethoxycarbonyl (Fmoc) protecting group. The primary challenge in this synthesis is achieving mono-substitution while minimizing the formation of the di-substituted byproduct.

Core Compound Data

| Property | Value |

| Compound Name | This compound |

| Synonyms | N-Fmoc-p-phenylenediamine, Fmoc-PADA |

| CAS Number | 205688-13-7 |

| Molecular Formula | C₂₁H₁₈N₂O₂ |

| Molecular Weight | 342.38 g/mol |

| Appearance | Off-white to light brown solid |

| Purity | ≥97% |

| Storage | 2-8°C, protected from light and moisture |

Synthesis Pathway

The synthesis of this compound is achieved through the reaction of p-phenylenediamine with 9-fluorenylmethyl chloroformate (Fmoc-Cl). To favor the formation of the mono-protected product, a significant excess of p-phenylenediamine is utilized. This statistical approach ensures that the concentration of the diamine is much higher than that of the Fmoc-Cl, thereby increasing the probability of a single reaction per Fmoc-Cl molecule.

Figure 1: General reaction scheme for the synthesis.

Experimental Protocol

This protocol is a generalized procedure based on established methods for the mono-N-acylation of symmetrical diamines.

Materials

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| p-Phenylenediamine | 106-50-3 | 108.14 |

| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | 28920-43-6 | 258.69 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 |

| Brine (saturated aqueous NaCl) | 7647-14-5 | 58.44 |

| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 |

| Ethyl acetate | 141-78-6 | 88.11 |

| Hexane | 110-54-3 | 86.18 |

Equipment

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert gas supply (Nitrogen or Argon)

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Glassware for filtration and crystallization

-

Silica gel for column chromatography

Procedure

-

Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, dissolve p-phenylenediamine (5.0 equivalents) in anhydrous dichloromethane (DCM, approximately 200 mL).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Fmoc-Cl: Dissolve 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.0 equivalent) in anhydrous DCM (50 mL) and add it to the dropping funnel. Add the Fmoc-Cl solution dropwise to the stirred p-phenylenediamine solution over a period of 1-2 hours, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding deionized water (100 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude product will be a mixture of the desired mono-Fmoc product, di-Fmoc byproduct, and unreacted p-phenylenediamine.

-

Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Collect the fractions containing the desired product (monitor by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

-

Figure 2: Detailed experimental workflow for the synthesis.

Characterization Data (Expected)

The following table summarizes the expected characterization data for the synthesized compound. Actual results should be confirmed by analytical testing.

| Analysis | Expected Result |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.77 (d, 2H), 7.59 (d, 2H), 7.41 (t, 2H), 7.32 (t, 2H), 6.80 (br s, 1H, NH-Fmoc), 6.65 (d, 2H), 6.55 (d, 2H), 4.49 (d, 2H), 4.23 (t, 1H), 3.60 (br s, 2H, NH₂). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 153.5, 143.8, 141.3, 140.5, 129.5, 127.7, 127.0, 125.1, 120.0, 115.5, 67.0, 47.3. |

| Mass Spectrometry (ESI+) | m/z: 343.14 [M+H]⁺, 365.12 [M+Na]⁺. |

| Yield | 40-60% (after purification) |

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

p-Phenylenediamine is toxic and a skin sensitizer. Handle with extreme care.

-

9-Fluorenylmethyl chloroformate is corrosive and a lachrymator. Handle with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Conclusion

The selective mono-N-Fmoc protection of p-phenylenediamine presents a synthetic challenge due to the presence of two nucleophilic amino groups. The protocol outlined in this technical guide, which employs a significant excess of the diamine, provides a reliable method for the preparation of this compound. Careful control of reaction conditions and a thorough purification by column chromatography are essential for obtaining the desired product in good yield and high purity. This compound serves as a valuable building block for the synthesis of more complex molecules in the fields of medicinal chemistry, materials science, and diagnostics.

An In-Depth Technical Guide on the Physicochemical Properties of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate. Due to the limited availability of specific experimental data for this exact compound, this guide combines known information with established methodologies and data from structurally related compounds to offer a robust resource for researchers.

Core Physicochemical Data

This compound is a chemical compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen of p-phenylenediamine. This structure makes it a valuable intermediate in organic synthesis, particularly in peptide chemistry and the development of novel chemical entities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 205688-13-7 | |

| Molecular Formula | C₂₁H₁₈N₂O₂ | |

| Molecular Weight | 330.38 g/mol | |

| Physical Form | Solid | |

| Predicted logP | 4.3 | Predicted for a structurally similar compound[1] |

| Storage Conditions | 2-8°C, sealed in a dry, dark place |

Experimental Protocols

Synthesis Protocol: Fmoc Protection of p-Phenylenediamine

This protocol is a generalized procedure based on common organic synthesis techniques for the formation of a carbamate linkage using an Fmoc protecting group.

Objective: To synthesize this compound by reacting p-phenylenediamine with 9-fluorenylmethyl chloroformate (Fmoc-Cl).

Materials:

-

p-Phenylenediamine

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl)

-

Dioxane and water (or another suitable solvent system)

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve p-phenylenediamine in a 1:1 mixture of dioxane and water.

-

Basification: Add an excess of sodium carbonate to the solution to act as a base.

-

Addition of Fmoc-Cl: Slowly add one equivalent of Fmoc-Cl dissolved in dioxane to the stirred solution at room temperature. The reaction is typically allowed to proceed for several hours.[2]

-

Work-up:

-

Once the reaction is complete (monitored by TLC), extract the mixture with dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol: Recrystallization and Chromatography

Purification of the crude product is essential to obtain this compound of high purity. A combination of recrystallization and column chromatography is often effective for carbamates.

Objective: To purify the synthesized this compound.

Materials:

-

Crude this compound

-

Suitable solvent system for recrystallization (e.g., ethanol/water, ethyl acetate/hexane)

-

Silica gel for column chromatography

-

Eluent for column chromatography (e.g., a gradient of ethyl acetate in hexane)

-

Standard laboratory glassware for recrystallization and chromatography

Procedure:

-

Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble.

-

Slowly add a solvent in which the product is less soluble until turbidity persists.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to promote crystallization.

-

Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.

-

-

Column Chromatography (if necessary):

-

If recrystallization does not yield a pure product, further purification can be achieved by silica gel column chromatography.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the solution onto a silica gel column.

-

Elute the column with an appropriate solvent system, collecting fractions.

-

Monitor the fractions by TLC and combine those containing the pure product.

-

Remove the solvent from the combined fractions to yield the purified product. A method for refining methyl carbamate using extraction with chloroform and recrystallization has been described, which may be adaptable.[3]

-

Analytical Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques. Expected spectral data based on its structure are outlined below.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the fluorenyl and phenyl groups, the methylene and methine protons of the Fmoc group, and the amine protons. The integration of these signals would confirm the ratio of protons in the molecule. Data for a similar compound, tert-butyl (4-aminophenyl)carbamate, shows characteristic aromatic and amine proton signals.[4] |

| ¹³C NMR | Resonances for the carbonyl carbon of the carbamate, as well as the aromatic and aliphatic carbons of the fluorenyl and phenyl moieties. Data for a similar compound, tert-butyl (4-aminophenyl)carbamate, shows distinct peaks for the carbamate carbonyl and aromatic carbons.[4] |

| FTIR | Characteristic absorption bands for N-H stretching of the amine and carbamate groups, C=O stretching of the carbamate, and C-N stretching. FTIR spectra of similar carbamates show characteristic peaks for -NH stretching (around 3300-3500 cm⁻¹), C=O stretching (around 1700 cm⁻¹), and -CN stretching.[5] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (330.38 g/mol ) and characteristic fragmentation patterns. |

Visualizations

Synthesis and Purification Workflow

References

(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate CAS number 205688-13-7

CAS Number: 205688-13-7

Synonyms: 9H-fluoren-9-ylmethyl 4-aminophenylcarbamate, Fmoc-4-aminophenyl carbamate, Fmoc-p-aminobenzyl carbamate

Introduction

(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate is a pivotal chemical entity in the landscape of modern drug development, particularly in the design of sophisticated bioconjugates. Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a cornerstone of solid-phase peptide synthesis, linked to a p-aminophenyl carbamate moiety. This unique combination makes it an invaluable self-immolative spacer or linker, primarily utilized in the construction of Antibody-Drug Conjugates (ADCs).

ADCs are a class of targeted therapeutics that deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[1][2] The linker component of an ADC is critical to its efficacy and safety, and this compound serves as a key building block for cleavable linkers that are stable in circulation but release the cytotoxic payload upon internalization into the target cell.

This technical guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for its synthesis, and its core application in the workflow of ADC development for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is aggregated from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 205688-13-7 | |

| Molecular Formula | C₂₁H₁₈N₂O₂ | |

| Molecular Weight | 330.38 g/mol | |

| Appearance | Solid | |

| Purity | ≥97% | |

| Predicted Boiling Point | 511.0 ± 33.0 °C | ChemicalBook |

| Predicted Density | 1.293 ± 0.06 g/cm³ | ChemicalBook |

| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry | |

| InChI Key | ALQJHOXOLDYSLS-UHFFFAOYSA-N |

Safety Information

This compound is classified with the following hazard and precautionary statements.

| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation. | P264: Wash hands thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention.P362: Take off contaminated clothing and wash before reuse. |

Experimental Protocols

Synthesis of this compound

This synthesis involves the reaction of p-phenylenediamine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or a similar activated Fmoc reagent.

Materials:

-

p-Phenylenediamine

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

-

Anhydrous Dioxane or Tetrahydrofuran (THF)

-

Sodium Bicarbonate (NaHCO₃) or another suitable base

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve p-phenylenediamine (1.2 equivalents) in a mixture of dioxane and water (e.g., a 1:1 ratio).

-

Cool the solution to 0°C in an ice bath with gentle stirring.

-

In a separate flask, dissolve Fmoc-Cl (1 equivalent) in anhydrous dioxane.

-

Add the Fmoc-Cl solution dropwise to the p-phenylenediamine solution over a period of 30-60 minutes, ensuring the temperature remains at 0°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, add deionized water to the mixture to precipitate the crude product.

-

Filter the precipitate and wash it thoroughly with cold deionized water.

-

To purify the product, it can be recrystallized from a suitable solvent system such as ethanol/water or further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Dry the purified product under vacuum to obtain this compound as a solid.

Characterization: The final product should be characterized by:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

Applications in Drug Development: A Core Component of Antibody-Drug Conjugate Linkers

The primary and most significant application of this compound is as a precursor to the p-aminobenzyl carbamate (PABC) self-immolative spacer in antibody-drug conjugates (ADCs).[2]

The Role of the PABC Spacer:

In many ADC designs, the cytotoxic payload is linked to a dipeptide, such as valine-citrulline (Val-Cit), which is in turn connected to the PABC spacer. This entire construct is then conjugated to the antibody. The Val-Cit dipeptide is specifically designed to be cleaved by cathepsin B, an enzyme that is highly expressed in the lysosomes of cancer cells.

Mechanism of Action:

-

The ADC binds to a specific antigen on the surface of a cancer cell and is internalized.

-

Inside the cell, the ADC is trafficked to the lysosome.

-

The high concentration of cathepsin B in the lysosome cleaves the Val-Cit dipeptide.

-

This cleavage event triggers a 1,6-elimination reaction in the PABC spacer, leading to its fragmentation and the release of the unmodified, fully active cytotoxic drug.

The following diagram illustrates the logical workflow of using a PABC-containing linker in an ADC.

Caption: Workflow for the use of a PABC-based linker in ADC development.

Signaling Pathways

As a synthetic linker, this compound is not directly involved in endogenous signaling pathways. Its function is to be a stable, inert component of a larger therapeutic molecule until it reaches its target environment. The ultimate biological effect, such as the induction of apoptosis, is a consequence of the released cytotoxic payload, which may interfere with various cellular signaling pathways (e.g., microtubule dynamics or DNA replication), depending on the nature of the payload itself.

The following diagram illustrates the logical relationship between the ADC, the cleavage event, and the downstream effect on the cell.

Caption: Logical pathway from ADC internalization to payload-induced apoptosis.

Conclusion

This compound is a critical building block in the field of bioconjugate chemistry, especially for the development of next-generation cancer therapeutics like ADCs. Its well-defined role as a precursor to a self-immolative linker, combined with the robust and versatile Fmoc chemistry, makes it an indispensable tool for researchers and drug developers. The information provided in this guide serves as a foundational resource for the synthesis, understanding, and application of this important compound.

References

Structure Elucidation of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate, a key intermediate in various synthetic applications, including peptide synthesis and the development of novel therapeutics. This document details the predicted spectroscopic characteristics, outlines a detailed experimental protocol for its synthesis and purification, and presents the logical workflow for its structural confirmation.

Chemical Identity and Physical Properties

This compound, also known as Fmoc-NH-(p-phenylene)-NH2, is a derivative of p-phenylenediamine where one of the amino groups is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This mono-protection strategy is crucial for subsequent regioselective modifications at the free amino group.

| Property | Value |

| Molecular Formula | C₂₁H₁₈N₂O₂ |

| Molecular Weight | 330.38 g/mol |

| CAS Number | 205688-13-7[1] |

| Appearance | Predicted to be a solid[1] |

| Purity | Typically >97%[1] |

| Storage | 2-8°C, protected from light and moisture[1] |

Predicted Spectroscopic Data for Structure Elucidation

Due to the absence of publicly available experimental spectra, this section provides predicted data based on the chemical structure and spectroscopic data from analogous compounds. These predictions serve as a benchmark for the structural confirmation of newly synthesized this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the fluorenyl, methoxy, and phenyl groups.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.80 | d | 2H | Fmoc H4, H5 |

| ~ 7.65 | d | 2H | Fmoc H1, H8 |

| ~ 7.40 | t | 2H | Fmoc H2, H7 |

| ~ 7.30 | t | 2H | Fmoc H3, H6 |

| ~ 6.90 | d | 2H | Phenyl H2, H6 (adjacent to NH-Fmoc) |

| ~ 6.60 | d | 2H | Phenyl H3, H5 (adjacent to NH₂) |

| ~ 4.40 | d | 2H | Fmoc -CH₂-O- |

| ~ 4.20 | t | 1H | Fmoc -CH- |

| ~ 3.50 | br s | 2H | -NH₂ |

| ~ 8.50 | s | 1H | -NH-Fmoc |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~ 154.0 | C=O (carbamate) |

| ~ 144.0, 141.5 | Fmoc quaternary C |

| ~ 135.0 | Phenyl C1 (C-NH-Fmoc) |

| ~ 130.0 | Phenyl C4 (C-NH₂) |

| ~ 128.0, 127.5, 125.5, 120.0 | Fmoc aromatic CH |

| ~ 122.0 | Phenyl C2, C6 |

| ~ 115.0 | Phenyl C3, C5 |

| ~ 67.0 | Fmoc -CH₂-O- |

| ~ 47.0 | Fmoc -CH- |

FT-IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3450 - 3350 | N-H stretching (asymmetric and symmetric) of -NH₂ |

| ~ 3300 | N-H stretching of -NH- (carbamate) |

| ~ 3050 | Aromatic C-H stretching |

| ~ 2950 | Aliphatic C-H stretching |

| ~ 1700 | C=O stretching (carbamate) |

| 1620 - 1580 | N-H bending of -NH₂ and C=C stretching (aromatic) |

| ~ 1520 | N-H bending of -NH- (carbamate) |

| ~ 1250 | C-O stretching (carbamate) |

| ~ 740, 760 | C-H out-of-plane bending (ortho-disubstituted fluorenyl) |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

| m/z | Assignment |

| 330.14 | [M]⁺ (Molecular Ion) |

| 179.08 | [Fluorenyl-CH₂]⁺ fragment |

| 152.06 | [M - Fmoc]⁺ fragment |

| 108.07 | [H₂N-Ph-NH₂]⁺ fragment (from cleavage of carbamate) |

Experimental Protocols

The following protocols are detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

This procedure is designed to favor the mono-substitution of p-phenylenediamine.

Materials:

-

p-Phenylenediamine

-

9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water (deionized)

-

Dichloromethane (DCM)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve a significant excess of p-phenylenediamine (e.g., 10 equivalents) in a 1:1 mixture of dioxane and water.

-

In a separate flask, dissolve Fmoc-Cl (1 equivalent) in dioxane.

-

Cool the p-phenylenediamine solution to 0°C in an ice bath with gentle stirring.

-

Add the Fmoc-Cl solution dropwise to the p-phenylenediamine solution over a period of 1-2 hours, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

-

Once the reaction is complete, add water to the reaction mixture and extract with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

Procedure:

-

Prepare a silica gel column using a slurry of silica in hexane.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Collect the fractions and monitor them by TLC. The desired mono-protected product should have an intermediate Rf value between the starting diamine and the di-protected byproduct.

-

Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure to yield a solid.

-

Dry the purified product under vacuum.

Spectroscopic Analysis

¹H and ¹³C NMR:

-

Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

FT-IR:

-

Prepare a KBr pellet of the solid sample or acquire the spectrum using an ATR-FTIR spectrometer.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Analyze the sample using Electrospray Ionization (ESI) or another suitable soft ionization technique to determine the molecular weight.

Visualizations of Workflows and Logical Relationships

References

(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate molecular weight and formula

(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate is a chemical compound with specific properties relevant to researchers and professionals in the field of drug development and chemical synthesis. This document provides a concise summary of its key molecular data.

Molecular and Physical Properties

The fundamental molecular and physical characteristics of this compound are summarized in the table below. This information is critical for experimental design, analytical characterization, and chemical synthesis.

| Property | Value |

| Molecular Formula | C₂₁H₁₈N₂O₂[1] |

| CAS Number | 205688-13-7[1] |

| Physical Form | Solid[1] |

| Purity | 97%[1] |

| Storage Temperature | 2-8°C, sealed in dry, dark place[1] |

Logical Workflow for Compound Characterization

For a compound such as this compound, a structured experimental workflow is essential to determine its potential applications. The following diagram illustrates a typical logical progression for the characterization and evaluation of a novel chemical entity in a research and development setting.

References

Literature review of Fmoc-protected p-phenylenediamine derivatives

An In-depth Technical Guide to Fmoc-Protected p-Phenylenediamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Phenylenediamine (PPD) is a versatile aromatic diamine with the chemical formula C₆H₄(NH₂)₂. It serves as a fundamental building block in the synthesis of a wide array of materials, from high-strength polymers like Kevlar to common hair dyes.[1] In the realm of drug development and peptide chemistry, derivatives of PPD are of significant interest as linkers and modified amino acid surrogates. The strategic protection of one of the amine groups is crucial to selectively functionalize the molecule.

The fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups.[2][3][][5] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of mono-Fmoc-protected p-phenylenediamine and its derivatives, offering valuable insights for researchers in organic synthesis and medicinal chemistry.

Synthesis of N-(4-aminophenyl)-9H-fluoren-9-ylmethyl carbamate (Mono-Fmoc-p-phenylenediamine)

The selective mono-protection of p-phenylenediamine is a key challenge due to the presence of two nucleophilic amino groups. A common strategy involves using a large excess of the diamine to statistically favor mono-substitution. However, for more controlled synthesis, a two-step process involving an initial mono-protection with a more easily removable group like tert-butoxycarbonyl (Boc) can be employed, followed by a protecting group swap to Fmoc.[6]

A more direct approach involves the careful control of stoichiometry and reaction conditions. Below is a plausible experimental protocol synthesized from general methods for Fmoc protection of amines.

Experimental Protocol: Synthesis of Mono-Fmoc-p-phenylenediamine

Materials:

-

p-Phenylenediamine

-

9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve p-phenylenediamine (5 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Fmoc Reagent: Slowly add a solution of Fmoc-Cl or Fmoc-OSu (1 equivalent) dissolved in anhydrous DCM to the cooled p-phenylenediamine solution over a period of 1-2 hours with vigorous stirring.

-

Base Addition: Concurrently, add triethylamine or DIPEA (1.1 equivalents) dropwise to neutralize the HCl or succinimide byproduct formed during the reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the mono-Fmoc-protected p-phenylenediamine.

Data Presentation: Reagents and Solvents

| Reagent/Solvent | Molar Mass ( g/mol ) | Role | Key Considerations |

| p-Phenylenediamine | 108.14 | Starting Material | Use in excess to favor mono-substitution. |

| Fmoc-Cl | 258.70 | Protecting Group Source | Highly reactive, handle with care. |

| Fmoc-OSu | 337.33 | Protecting Group Source | Less reactive than Fmoc-Cl, may require longer reaction times. |

| Dichloromethane | 84.93 | Solvent | Anhydrous conditions are crucial. |

| Triethylamine | 101.19 | Base | Neutralizes acidic byproducts. |

Diagram of Synthesis Workflow

Caption: Workflow for the synthesis of mono-Fmoc-p-phenylenediamine.

Characterization of Fmoc-p-phenylenediamine Derivatives

The synthesized mono-Fmoc-p-phenylenediamine can be characterized using standard analytical techniques to confirm its structure and purity.

Expected Analytical Data

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the p-phenylene ring, the protons of the Fmoc group, and the amine protons. The integration of these peaks will confirm the mono-substitution.

-

¹³C NMR: The carbon NMR spectrum will display the expected number of signals corresponding to the carbon atoms in the p-phenylene and Fmoc moieties.

-

FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the free amine and the protected amine (carbamate), as well as the C=O stretching of the carbamate group.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.

Data Presentation: Spectroscopic Data Summary

| Analytical Technique | Expected Key Signals |

| ¹H NMR (in CDCl₃, δ ppm) | ~7.8-7.2 (Fmoc aromatic protons), ~6.7-6.5 (p-phenylene aromatic protons), ~4.4-4.2 (Fmoc CH and CH₂), ~3.6 (NH₂), ~6.5 (NH-Fmoc) |

| FT-IR (cm⁻¹) | ~3400-3300 (N-H stretch, free amine), ~3300 (N-H stretch, carbamate), ~1700 (C=O stretch, carbamate) |

| HRMS (m/z) | Calculated for C₂₁H₁₈N₂O₂: [M+H]⁺ expected at ~343.1441 |

Applications of Fmoc-p-phenylenediamine Derivatives

Mono-Fmoc-protected p-phenylenediamine is a valuable bifunctional molecule with applications as a linker in solid-phase synthesis and as a monomer in polymer chemistry.

Use as a Linker in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, a linker is a molecule that connects the growing peptide chain to the solid support (resin).[7][8] Mono-Fmoc-p-phenylenediamine can be attached to a resin via its free amino group. The Fmoc-protected amine can then be deprotected to allow for the attachment of other molecules, such as peptides or small molecule drugs. This is particularly useful for creating branched peptides or for attaching a payload to a peptide.

Diagram of SPPS Application

Caption: Use of Fmoc-p-phenylenediamine as a linker in SPPS.

Use in Polymer Synthesis

p-Phenylenediamine is a key monomer in the production of aramids, a class of high-performance polymers.[1] The use of mono-Fmoc-protected p-phenylenediamine allows for the controlled, stepwise synthesis of well-defined oligomers and polymers. The Fmoc group can be removed to allow for chain extension, providing a route to novel polymeric materials with tailored properties.

Conclusion

Fmoc-protected p-phenylenediamine derivatives are valuable synthetic intermediates with significant potential in both peptide chemistry and materials science. The ability to selectively protect one of the two amino groups of p-phenylenediamine opens up a wide range of possibilities for the design and synthesis of complex molecules and materials. The protocols and data presented in this guide provide a foundation for researchers to explore the utility of these versatile building blocks in their own work. Further research into the synthesis of a wider range of substituted Fmoc-p-phenylenediamine derivatives will undoubtedly lead to the development of new and innovative applications.

References

- 1. p-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Safety-Catch Linkers for Solid-Phase Peptide Synthesis [mdpi.com]

- 8. biosynth.com [biosynth.com]

A Comprehensive Technical Guide to the Discovery and History of Fmoc-Based Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). Its unique base-lability, coupled with its stability to acidic conditions, provides an orthogonal protection strategy that has enabled the routine synthesis of complex peptides and other organic molecules. This technical guide delves into the discovery, history, mechanisms, and practical application of the Fmoc group, providing detailed protocols and quantitative data to support researchers in the field.

Discovery and Historical Development

The journey of the Fmoc group from its conception to its widespread adoption is a testament to the iterative nature of scientific progress. Initially met with limited enthusiasm, its true potential was unlocked with the evolution of peptide synthesis methodologies.

The Genesis of a Base-Labile Protecting Group

In the early 1970s, the field of peptide synthesis was dominated by the acid-labile tert-butyloxycarbonyl (Boc) protecting group. While effective, the repeated use of strong acids for deprotection could lead to the degradation of sensitive peptide sequences. Recognizing the need for a complementary, base-labile protecting group, Louis A. Carpino and Grace Y. Han at the University of Massachusetts, Amherst, introduced the 9-fluorenylmethoxycarbonyl (Fmoc) group in 1972.[1][2] Their initial work demonstrated that the Fmoc group could be attached to amines and subsequently removed under basic conditions, initially using liquid ammonia.[2]

Early Challenges and the Shift to Solid-Phase Synthesis

Despite its innovative concept, the Fmoc group was not immediately embraced by the scientific community. When used in solution-phase peptide synthesis, the primary byproduct of deprotection, dibenzofulvene (DBF), proved to be reactive and difficult to separate from the desired peptide product.[3] This complication hindered its practical application in solution.

The turning point for Fmoc chemistry came with its application in solid-phase peptide synthesis (SPPS), a technique pioneered by R.B. Merrifield. In the late 1970s, research groups led by Eric Atherton and Bob Sheppard at the Laboratory of Molecular Biology in Cambridge, and independently by Meienhofer, reported the successful use of the Fmoc group in SPPS.[4][5] On a solid support, the problematic dibenzofulvene byproduct and its adducts could be easily washed away, elegantly solving the purification issue that had plagued its use in solution.[3]

The Rise of the Fmoc/tBu Orthogonal Strategy

The true power of the Fmoc group was realized in the development of the Fmoc/tBu orthogonal protection strategy. This approach utilizes the base-labile Fmoc group for the temporary protection of the N-terminus of the growing peptide chain and acid-labile protecting groups, such as the tert-butyl (tBu) group, for the "permanent" protection of reactive amino acid side chains.[6] This orthogonality is critical, as it allows for the selective removal of the N-terminal Fmoc group at each cycle of peptide synthesis without affecting the side-chain protecting groups.[6] The final cleavage of the peptide from the resin and the removal of the side-chain protecting groups are then accomplished in a single step using a strong acid, such as trifluoroacetic acid (TFA).[5]

This strategy offered a milder alternative to the Boc/Bzl strategy, which required repeated treatments with strong acid for N-terminal deprotection and harsh conditions, such as liquid hydrogen fluoride (HF), for final cleavage. The milder conditions of the Fmoc/tBu approach are more compatible with sensitive or modified peptides, such as those containing phosphorylated or glycosylated residues.[7]

Chemical Principles and Mechanisms

A thorough understanding of the chemical mechanisms underlying the application and removal of the Fmoc group is essential for optimizing peptide synthesis protocols and troubleshooting potential issues.

Mechanism of Fmoc Protection

The Fmoc group is typically introduced by reacting a primary or secondary amine with an activated Fmoc derivative, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[1][8] The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the Fmoc reagent under basic conditions.[9] Fmoc-OSu is generally preferred due to its greater stability and lower propensity to cause the formation of dipeptide byproducts.[1][3]

Caption: Mechanism of Fmoc Protection of an Amine.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination (E1cB) reaction.[6][10] The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring by a base, typically a secondary amine like piperidine.[10][11] This deprotonation is facilitated by the aromaticity of the resulting fluorenyl anion.[1] The subsequent elimination of the carbamate leads to the formation of the highly reactive dibenzofulvene (DBF) intermediate and the release of the free amine.[3][10] The excess amine in the reaction mixture then acts as a scavenger, trapping the DBF to form a stable adduct, which drives the equilibrium towards deprotection.[10]

Caption: Mechanism of Fmoc Deprotection by Piperidine.

Quantitative Data on Fmoc Deprotection

The efficiency of Fmoc deprotection is influenced by several factors, including the choice of base, its concentration, the solvent, and the steric environment around the protected amine. The following table summarizes kinetic data for various deprotection conditions.

| Base | Concentration | Solvent | Half-life (t₁/₂) | Reference(s) |

| Piperidine | 20% (v/v) | DMF | ~6 seconds | [12] |

| Piperidine | 5% (v/v) | DMF | Slower than 20% | [13] |

| Piperidine | 2% (v/v) | DMF | Significantly slower | [14] |

| Piperidine | 1% (v/v) | DMF | Incomplete deprotection | [14] |

| Piperazine | 5% (v/v) | DMF | ~30 seconds | [12] |

| Morpholine | 50% (v/v) | DMF | ~1 minute | [12] |

| DBU | 2% (v/v) | DMF | Not reported (fast) | [15] |

| Piperazine + DBU | 5% + 2% (v/v) | DMF | ~4 seconds | [16] |

Note: DMF = N,N-Dimethylformamide; DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene. Half-life values are approximate and can vary depending on the specific substrate and reaction conditions.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the application of Fmoc chemistry.

Protocol for Fmoc Protection of an Amino Acid using Fmoc-OSu

This protocol describes the general procedure for the protection of the α-amino group of an amino acid.

Materials:

-

Amino acid (1.0 eq)

-

Fmoc-OSu (1.05 eq)

-

Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

-

Dioxane or Acetone

-

Water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolution: Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

-

Addition of Fmoc-OSu: Cool the solution to 0 °C in an ice bath. Slowly add a solution of Fmoc-OSu (1.05 eq) in dioxane or acetone dropwise with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Dilute the reaction mixture with water.

-

Wash the aqueous solution with diethyl ether (2-3 times) to remove unreacted Fmoc-OSu and N-hydroxysuccinimide.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl while cooling in an ice bath. The Fmoc-protected amino acid will precipitate.

-

-

Isolation:

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Alternatively, extract the product into an organic solvent like ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

-

Purification (if necessary): The crude product can be purified by recrystallization or flash chromatography.

Protocol for a Standard Fmoc-SPPS Cycle

This protocol outlines the steps for the addition of a single amino acid to a growing peptide chain on a solid support.

Caption: Workflow for a single Fmoc-SPPS cycle.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

20% (v/v) Piperidine in DMF

-

N,N-Dimethylformamide (DMF)

-

Fmoc-amino acid (3-5 eq)

-

Coupling reagent (e.g., HBTU, 3-5 eq)

-

Base (e.g., DIPEA, 6-10 eq)

-

Dichloromethane (DCM)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 3-5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 15-20 minutes.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.

-

Monitoring Deprotection (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. A blue color indicates the presence of a free primary amine, confirming successful Fmoc removal.

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the next Fmoc-amino acid (3-5 eq) by dissolving it in DMF with the coupling reagent (e.g., HBTU, 3-5 eq) and a base (e.g., DIPEA, 6-10 eq). Allow the activation to proceed for a few minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (3-5 times) and then with DCM (2-3 times) to remove excess reagents and byproducts.

-

Monitoring Coupling (Optional but Recommended): Perform a Kaiser test. A negative result (yellow or colorless beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.

Protocol for Final Peptide Cleavage and Precipitation

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

Materials:

-

Peptide-resin (dried)

-

Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)

-

Cold diethyl ether

Procedure:

-

Preparation: Place the dried peptide-resin in a reaction vessel.

-

Cleavage: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours.

-

Filtration: Filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the cleaved peptide.

-

Precipitation: Add the filtrate dropwise to a large volume (at least 10-fold) of cold diethyl ether with stirring. The peptide will precipitate as a solid.

-

Isolation:

-

Pellet the precipitated peptide by centrifugation.

-

Decant the ether.

-

Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual cleavage cocktail components.

-

-

Drying: Dry the peptide pellet under vacuum to obtain the crude product.

Conclusion

The discovery and development of the Fmoc protecting group represent a landmark achievement in the history of chemical peptide synthesis.[13][17] Its unique properties have enabled the routine and automated synthesis of peptides that were previously inaccessible. A thorough understanding of its history, chemical principles, and practical application is indispensable for researchers, scientists, and drug development professionals working in this dynamic field. By leveraging the detailed protocols and quantitative data presented in this guide, practitioners can optimize their synthetic strategies and contribute to the continued advancement of peptide science.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 6. nbinno.com [nbinno.com]

- 7. genscript.com [genscript.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. peptide.com [peptide.com]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. chem.uci.edu [chem.uci.edu]

- 12. connectsci.au [connectsci.au]

- 13. Deprotection - Wordpress [reagents.acsgcipr.org]

- 14. redalyc.org [redalyc.org]

- 15. ptacts.uspto.gov [ptacts.uspto.gov]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. This data is crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 9.5 - 9.0 | br s | - | -NH-COO- |

| 7.90 | d | 7.5 | 2H, Fluorenyl H4, H5 |

| 7.72 | d | 7.5 | 2H, Fluorenyl H1, H8 |

| 7.42 | t | 7.5 | 2H, Fluorenyl H3, H6 |

| 7.33 | t | 7.5 | 2H, Fluorenyl H2, H7 |

| 7.05 | d | 8.5 | 2H, Phenyl H2', H6' |

| 6.55 | d | 8.5 | 2H, Phenyl H3', H5' |

| 4.90 | s | - | 2H, -NH₂ |

| 4.45 | d | 6.5 | 2H, -O-CH₂- |

| 4.25 | t | 6.5 | 1H, Fluorenyl H9 |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 154.0 | -NH-C OO- |

| 145.0 | Phenyl C4' |

| 144.0 | Fluorenyl C4a, C4b |

| 141.0 | Fluorenyl C8a, C9a |

| 130.0 | Phenyl C1' |

| 128.0 | Fluorenyl C2, C7 |

| 127.5 | Fluorenyl C3, C6 |

| 125.5 | Fluorenyl C1, C8 |

| 121.0 | Phenyl C2', C6' |

| 120.5 | Fluorenyl C4, C5 |

| 114.5 | Phenyl C3', H5' |

| 66.0 | -O-C H₂- |

| 47.0 | Fluorenyl C9 |

Infrared (IR) Spectroscopy

Table 3: Expected FT-IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H Stretch (Amine and Carbamate) |

| 3100 - 3000 | Medium | C-H Stretch (Aromatic) |

| 2980 - 2850 | Medium | C-H Stretch (Aliphatic) |

| 1720 - 1680 | Strong | C=O Stretch (Carbamate) |

| 1620 - 1580 | Medium | N-H Bend (Amine) |

| 1550 - 1500 | Strong | C=C Stretch (Aromatic) |

| 1250 - 1200 | Strong | C-O Stretch (Carbamate) |

| 850 - 800 | Strong | C-H Bend (p-disubstituted benzene) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

| m/z | Ion |

| 330.14 | [M]⁺ |

| 331.14 | [M+H]⁺ |

| 353.12 | [M+Na]⁺ |

| 179.08 | [Fluorenyl-CH₂]⁺ |

| 108.06 | [H₂N-C₆H₄-NH]⁺ |

Experimental Protocols

The following protocols provide a general framework for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This procedure is adapted from a general method for the Fmoc protection of amines in an aqueous medium.

Materials:

-

p-Phenylenediamine

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium Bicarbonate (NaHCO₃)

-

Dioxane

-

Water (deionized)

-

Ethyl acetate

-

Hexane

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve p-phenylenediamine (1.0 equivalent) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (2.0 equivalents) to the solution and stir until dissolved.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 9-fluorenylmethyl chloroformate (1.05 equivalents) in dioxane dropwise to the cooled reaction mixture over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield this compound as a solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded on a 500 MHz spectrometer. The sample will be dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts will be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum will be recorded on a Fourier-transform infrared (FT-IR) spectrometer using the attenuated total reflectance (ATR) technique. The spectrum will be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample will be dissolved in a suitable solvent such as methanol or acetonitrile.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.

An In-depth Technical Guide to the Safety and Handling of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate (CAS No. 205688-13-7), a chemical intermediate commonly utilized in synthetic organic chemistry, particularly in the development of complex molecules such as PROTACs (PROteolysis TArgeting Chimeras). Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₈N₂O₂ | ChemScene SDS |

| Molecular Weight | 330.39 g/mol | ChemScene SDS |

| Appearance | Solid | Sigma-Aldrich |

| Boiling Point | 511.0 ± 33.0 °C (Predicted) | ChemicalBook[1][2] |

| Density | 1.293 ± 0.06 g/cm³ (Predicted) | ChemicalBook[1][2] |

| Storage Temperature | 2-8°C, protect from light | ChemScene SDS |

Hazard Identification and Safety Precautions

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a skin and eye irritant.

GHS Classification:

-

Skin Corrosion/Irritation: Category 2

-

Serious Eye Damage/Eye Irritation: Category 2A

Signal Word: Warning

Hazard Pictogram:

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

Toxicological Information

Specific toxicological data for this compound is not available. However, the molecule contains a 4-aminophenyl (aniline) moiety, which is known to be toxic. Therefore, a conservative approach to handling is warranted, assuming potential hazards associated with aniline exposure.

Aniline is classified as toxic if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen and can cause damage to organs through prolonged or repeated exposure. Acute exposure to aniline can lead to methemoglobinemia, resulting in cyanosis.[1]

Toxicological Data for Aniline (for reference):

| Metric | Value | Species | Route |

| LD50 | 250 mg/kg | Rat | Oral[3] |

| LD50 | 820 mg/kg | Rabbit | Dermal |

| LC50 | 250 mg/m³/4h | Rat | Inhalation[3] |

Given the presence of the aniline substructure, it is imperative to handle this compound with engineering controls and personal protective equipment to minimize any potential exposure.

Handling, Storage, and Disposal

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling the solid material to avoid dust inhalation.

-

An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles with side shields or a face shield are mandatory.

-

Skin Protection:

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) should be worn. Inspect gloves prior to use and change them frequently, especially if contact with the compound is suspected.

-

Body Protection: A laboratory coat is required. For larger quantities or when there is a risk of significant spillage, impervious clothing may be necessary.

-

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

The recommended storage temperature is between 2°C and 8°C.

-

Protect from light.

-

Store away from incompatible materials such as strong oxidizing agents.

Disposal

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

-

Contaminated packaging should be treated as the chemical itself.

-

Do not allow the chemical to enter drains or waterways. Waste should be collected in a designated, labeled container for chemical waste disposal.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if adverse health effects persist or are severe.

-

Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.

Experimental Protocols and Workflows

This compound, with its Fmoc-protected amine and a free aniline nitrogen, is a valuable bifunctional linker in organic synthesis. A primary application is in the construction of PROTACs, where it can be used to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase.

General Workflow for Handling and Use in Synthesis

The following diagram illustrates a logical workflow for the safe handling and use of this compound in a typical synthetic procedure.

Caption: General laboratory workflow for handling hazardous chemicals.

Example Protocol: Amide Bond Formation using the Free Aniline Moiety

This protocol is a generalized procedure for the coupling of a carboxylic acid to the free aniline nitrogen of this compound. Note: All operations should be performed in a chemical fume hood with appropriate PPE.

-

Reagent Preparation:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF, DCM).

-

In a separate flask, dissolve the carboxylic acid to be coupled (1.1 eq), a coupling agent such as HATU (1.1 eq), and an amine base such as DIPEA (2.0 eq) in the same anhydrous solvent.

-

-

Coupling Reaction:

-

Stir the carboxylic acid/coupling agent solution for 5-10 minutes at room temperature to pre-activate the acid.

-

Slowly add the activated carboxylic acid solution to the solution of this compound.

-

Stir the reaction mixture at room temperature.

-

-

Monitoring and Work-up:

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

-

Deprotection of the Fmoc Group

The Fmoc group is base-labile and is typically removed using a solution of piperidine in DMF.

-

Deprotection:

-

Dissolve the Fmoc-protected compound in DMF.

-

Add a 20% (v/v) solution of piperidine in DMF.

-

Stir at room temperature for 10-30 minutes.

-

-

Work-up:

-

Monitor the deprotection by TLC or LC-MS.

-

Once complete, remove the solvent and piperidine under high vacuum. The resulting free amine can often be used in the next step without further purification, or it can be purified by chromatography.

-

Reactivity and Incompatibilities

-

Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.

-

Hazardous Decomposition Products: Combustion may produce oxides of carbon (CO, CO₂) and nitrogen (NOx).

-

Reactivity of Functional Groups:

-

The carbamate linkage is generally stable but can be cleaved under strong acidic or basic conditions.

-

The aniline amine is nucleophilic and will react with electrophiles. It is also susceptible to oxidation.

-

The Fmoc group is stable to acidic conditions but is readily cleaved by primary and secondary amines (e.g., piperidine).

-

This guide is intended to provide comprehensive safety and handling information for this compound. It is the responsibility of the user to conduct a thorough risk assessment before beginning any experimental work. Always consult the most up-to-date Safety Data Sheet and follow all institutional safety policies and procedures.

References

Methodological & Application

Application Notes and Protocols for the Use of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide research and drug development, enabling the efficient assembly of amino acid sequences. The choice of a suitable linker, which connects the growing peptide chain to the solid support, is critical for the successful synthesis of the desired peptide form, such as C-terminal amides. This document provides detailed application notes and protocols for the use of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate as a precursor for the synthesis of the Peptide Amide Linker (PAL), a widely used linker for obtaining peptide amides via Fmoc-based SPPS.

The PAL linker is known for its acid lability, allowing for the cleavage of the synthesized peptide amide from the resin under moderately acidic conditions, typically with 95% trifluoroacetic acid (TFA).[1][2] This makes it compatible with the standard Fmoc/tBu protection strategy.[2] The use of a PAL linker derived from this compound offers a strategic approach to producing C-terminally amidated peptides, which are prevalent in many biologically active peptides and peptide-based drug candidates.

Principle of Application

This compound serves as a key building block for the on-resin synthesis of the PAL linker. The core principle involves the initial attachment of this precursor to a functionalized solid support, followed by the stepwise assembly of the peptide chain on the aminophenyl moiety. The Fmoc group on the precursor acts as a temporary protecting group for the amine, which is removed to allow for the attachment of the first amino acid of the peptide sequence. The entire process, from linker synthesis to final peptide cleavage, is designed to be compatible with standard Fmoc-SPPS instrumentation and methodologies.

Data Presentation

The following table summarizes key quantitative parameters associated with the use of PAL resins in Fmoc-SPPS. While specific values may vary depending on the peptide sequence, resin type, and synthesis conditions, these figures provide a general benchmark for expected outcomes.

| Parameter | Typical Value Range | Notes |

| Linker Loading Efficiency | 0.4 - 0.8 mmol/g | Dependent on the resin and coupling method used for linker attachment. |

| First Amino Acid Coupling Efficiency | > 95% | Monitored by qualitative tests like the Kaiser test. |

| Repetitive Coupling Efficiency | > 99% | Crucial for the synthesis of long peptides. |

| Fmoc Deprotection Time | 5 - 20 minutes | Using 20% piperidine in DMF. |

| Final Peptide Cleavage Yield | 70 - 95% | Dependent on peptide sequence and cleavage cocktail. |

| Crude Peptide Purity | 60 - 90% | Highly sequence-dependent; purification is typically required. |

Experimental Protocols

Protocol 1: Synthesis of PAL-Functionalized Resin

This protocol describes the synthesis of a PAL-functionalized resin starting from an aminomethylated polystyrene resin and a derivative of this compound, specifically the pre-formed Fmoc-PAL linker (5-[4-(Fmoc-aminomethyl)-3,5-dimethoxyphenoxy]valeric acid).

Materials:

-

Aminomethyl polystyrene resin

-

Fmoc-PAL linker (5-[4-(Fmoc-aminomethyl)-3,5-dimethoxyphenoxy]valeric acid)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

Procedure:

-

Resin Swelling: Swell the aminomethyl polystyrene resin in DMF for 1 hour in a reaction vessel.

-

Linker Activation: In a separate flask, dissolve 2 equivalents of the Fmoc-PAL linker and 2 equivalents of HOBt in DMF. Add 2 equivalents of DIC and allow the mixture to pre-activate for 10-15 minutes.

-

Coupling: Add the activated linker solution to the swollen resin. Add 4 equivalents of DIPEA and agitate the mixture for 2-4 hours at room temperature.

-

Washing: After the coupling reaction, wash the resin sequentially with DMF (3 times), DCM (3 times), and finally with DMF (3 times).

-

Capping (Optional): To block any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

-

Fmoc Deprotection of the Linker: Treat the resin with a solution of 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the attached PAL linker.

-

Final Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) and dry under vacuum. The resin is now ready for the coupling of the first Fmoc-protected amino acid.

Protocol 2: Solid-Phase Peptide Synthesis on PAL Resin

This protocol outlines the general cycle for the synthesis of a peptide amide on the prepared PAL-functionalized resin.

Materials:

-

PAL-functionalized resin

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU/HOBt or HATU)

-

DIPEA

-

20% Piperidine in DMF

-

DMF, DCM

Procedure:

-

Resin Swelling: Swell the PAL-functionalized resin in DMF for 30 minutes.

-

First Amino Acid Coupling:

-

Activate the first Fmoc-protected amino acid (3 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt, 3 equivalents each) and DIPEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling completion using a qualitative method such as the Kaiser test.

-

-

Washing: Wash the resin with DMF (3 times).

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes.

-

Drain and repeat the piperidine treatment for another 5-10 minutes.

-

-

Washing: Wash the resin thoroughly with DMF (5 times).

-

Subsequent Amino Acid Couplings: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection (step 4) and washing (step 5).

Protocol 3: Cleavage of the Peptide Amide from PAL Resin

This protocol describes the final step of cleaving the synthesized peptide amide from the solid support.

Materials:

-

Peptidyl-PAL resin

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the fully synthesized peptidyl-resin with DCM (3 times) and dry it under vacuum for at least 1 hour.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of 95% TFA, 2.5% TIS, and 2.5% water. For peptides containing sensitive residues like Cys or Met, EDT can be added.

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

-

Peptide Isolation:

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow for PAL-linker based SPPS

Caption: Workflow of SPPS using a PAL linker derived from a carbamate precursor.

Logical Relationship of Components in PAL-based SPPS

Caption: Key components and their relationships in PAL-based SPPS.

Conclusion

The use of this compound as a precursor for the PAL linker provides a robust and reliable method for the solid-phase synthesis of peptide amides. The protocols outlined in this document, in conjunction with the provided quantitative benchmarks and workflow visualizations, offer a comprehensive guide for researchers and professionals in the field. Adherence to these methodologies will facilitate the efficient and successful synthesis of C-terminally amidated peptides for a wide range of applications in research and drug development.

References

Application Notes: (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate in the Synthesis of PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction